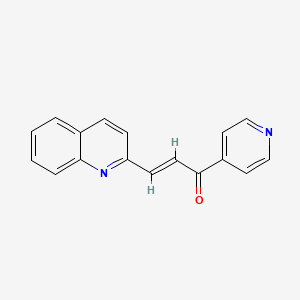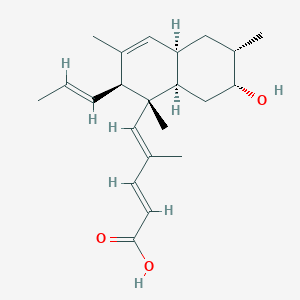
Pannomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pannomycin is a natural product found in Pseudogymnoascus pannorum with data available.
Aplicaciones Científicas De Investigación
Antisense-Guided Isolation and Structure Elucidation
Pannomycin, a new cis-decalin secondary metabolite, was identified from Geomyces pannorum using an antisense RNA strategy against SecA, a protein crucial for bacterial secretion. This method is valuable for discovering new antibacterials targeting specific cellular components (Parish et al., 2009).
Antibacterial and Antimycotic Applications
The antibiotic activity of compounds like pannomycin against bacteria and fungi is a significant area of research. These studies include the investigation of their effects on bacterial cell wall synthesis and their potential as antituberculosis agents (Ostash & Walker, 2010). Pannomycin's interaction with bacterial membranes and its potential as a competitive inhibitor of peptidoglycan polymerases have been explored (Van Heijenoort et al., 1987).
Cancer Research
Pannomycin has been investigated for its potential effects on cancer cells. Research includes studying its role in inducing apoptosis in cancer cells and its impact on cancer stem cells, which is critical for understanding its therapeutic potential (Subramaniam et al., 2015).
Drug Resistance and Pharmacological Challenges
The emergence of drug-resistant bacteria and the challenge of finding new antimicrobial agents make the study of antibiotics like pannomycin crucial. Research in this area focuses on the development of resistance to antibiotics and strategies to overcome these challenges (Lewis, 2010).
Biochemical Synthesis and Biosynthesis Pathways
The biochemical synthesis of pannomycin and its derivatives is an important area of research. This includes the study of the biosynthetic pathways involved in its production, which is essential for developing new antibiotics and understanding their mechanisms of action (Ostash et al., 2009).
Propiedades
Nombre del producto |
Pannomycin |
|---|---|
Fórmula molecular |
C22H32O3 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(2E,4E)-5-[(1R,2S,4aR,6S,7R,8aR)-7-hydroxy-1,3,6-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-4-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C22H32O3/c1-6-7-18-15(3)10-17-11-16(4)20(23)12-19(17)22(18,5)13-14(2)8-9-21(24)25/h6-10,13,16-20,23H,11-12H2,1-5H3,(H,24,25)/b7-6+,9-8+,14-13+/t16-,17-,18-,19+,20+,22+/m0/s1 |
Clave InChI |
FFRJHWIQULDGGE-CUYCTCHZSA-N |
SMILES isomérico |
C/C=C/[C@H]1C(=C[C@H]2C[C@@H]([C@@H](C[C@H]2[C@]1(C)/C=C(\C)/C=C/C(=O)O)O)C)C |
SMILES canónico |
CC=CC1C(=CC2CC(C(CC2C1(C)C=C(C)C=CC(=O)O)O)C)C |
Sinónimos |
pannomycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



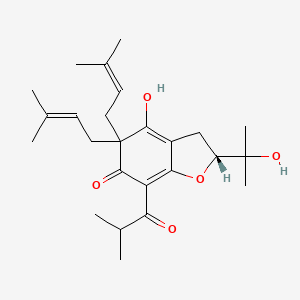
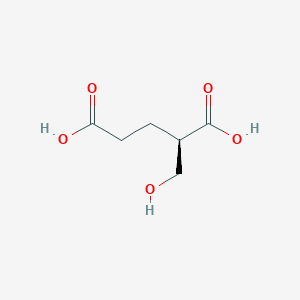
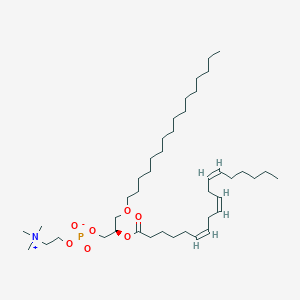
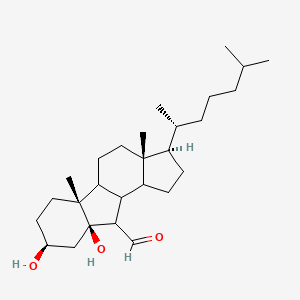
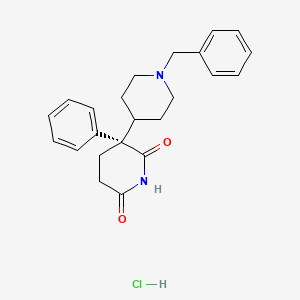
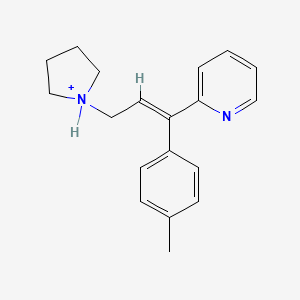
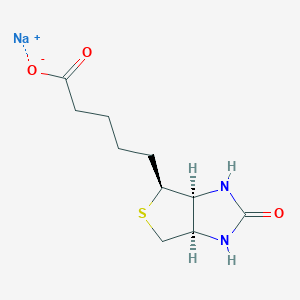
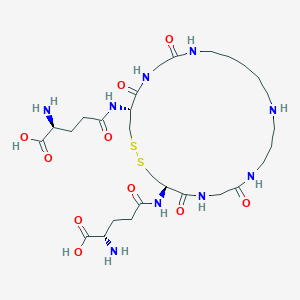

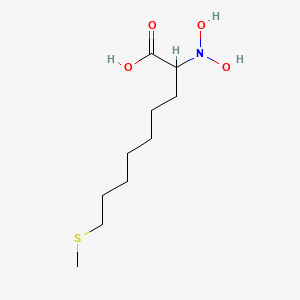
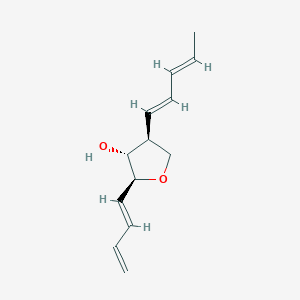
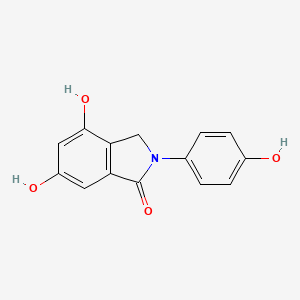
![3-[1-[[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]methyl]pyrazol-3-yl]benzoic acid](/img/structure/B1264975.png)
